molecular formula C₄H₈S B042812 2-Butene-1-thiol CAS No. 5954-72-3

2-Butene-1-thiol

Cat. No.: B042812
CAS No.: 5954-72-3
M. Wt: 88.17 g/mol
InChI Key: PSKWBKFCLVNPMT-NSCUHMNNSA-N
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Mechanism of Action

Target of Action

2-Butene-1-thiol, also known as (2E)-2-Butene-1-thiol , is a sulfur analog of alcohols, specifically a thiol . The primary targets of this compound are the sulfur-containing compounds in biological systems .

Mode of Action

This compound interacts with its targets through a process known as thiol-disulfide interconversion . This process involves the oxidation of thiols to yield disulfides, which can be easily reversed, reducing a disulfide back to a thiol . This interconversion is a key part of numerous biological processes .

Biochemical Pathways

The thiol-disulfide interconversion is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . This interconversion is also involved in the process by which cells protect themselves from oxidative degradation .

Pharmacokinetics

Like other thiols, it is expected to have weak acidity . The pKa of a similar compound, CH3SH, is 10.3 , suggesting that this compound may have similar properties

Result of Action

The result of this compound’s action is the formation of disulfides, which play a crucial role in various biological processes, including protein structure formation and cellular protection from oxidative degradation . The formation of these disulfides can be reversed, reducing them back to thiols .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidizing agents like Br2 or I2 can promote the oxidation of this compound to yield disulfides . Additionally, the presence of a base can promote the formation of the corresponding thiolate ion, which can react with a primary or secondary alkyl halide to give a sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butene-1-thiol can be synthesized through various methods. One common method involves the reaction of 1-bromobut-2-ene with thiourea. The reaction proceeds through the formation of an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield this compound . Another method involves the reduction of methyl 2-butenoate to but-2-en-1-ol, followed by treatment with phosphorus tribromide to form 1-bromobut-2-ene, which is then reacted with thiourea .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of thiourea as a nucleophile is common due to its efficiency in displacing halide ions and forming thiol compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Butene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: 2-Butene-1-disulfide.

    Reduction: this compound.

    Substitution: Corresponding sulfides.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-but-2-ene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWBKFCLVNPMT-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315043
Record name (E)-2-Butene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58688-79-2, 5954-72-3
Record name (E)-2-Butene-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58688-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene-1-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005954723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-Butene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary sensory characteristic associated with 2-Butene-1-thiol?

A1: this compound is primarily known for its potent and unpleasant aroma, often described as "skunky" or "foxy". [, , , , , , ] This compound has an extremely low odor threshold in beer, ranging from 2 to 7 ng/L, making it a significant contributor to undesirable off-flavors even at trace concentrations. [, , ]

Q2: How does this compound form in beer?

A2: The formation of this compound in beer, commonly referred to as "lightstruck flavor", is primarily attributed to the photolysis of iso-α-acids from hops in the presence of sulfur-containing amino acids. [, , , ] This photochemical reaction is triggered by exposure to sunlight or certain wavelengths of artificial light (350–500 nm). [, , ]

Q3: Are there other beverages where this compound plays a significant role in flavor?

A3: While prominently featured in beer research, this compound has also been identified as an aroma-active compound in other beverages like mangosteen wine. [] Its presence, along with other volatile sulfur compounds, contributes to the overall flavor profile of the fermented beverage.

Q4: What are the precursors of this compound in beer?

A4: Research points to S-prenyl-L-cysteine as a key precursor of this compound in beer. [, ] When exposed to sunlight, S-prenyl-L-cysteine undergoes photodegradation, releasing this compound and contributing to the undesirable "lightstruck" flavor. [, ]

Q5: Can the formation of this compound in beer be prevented or reversed?

A5: Yes, several strategies have been explored to mitigate or reverse the formation of this compound in beer. These include:

  • Packaging: Using brown glass bottles that block UV light can significantly reduce the photolysis of iso-α-acids and thus prevent the formation of this compound. []

Q6: How is this compound typically analyzed and quantified in beer and other matrices?

A6: Various analytical techniques have been employed to detect and quantify this compound, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for identifying and quantifying this compound in beer and other complex matrices. [, , ] Different extraction and pre-concentration techniques, such as purge and trap or solid-phase microextraction (SPME), are often coupled with GC-MS to enhance sensitivity and selectivity.
  • Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with the human sense of smell to identify and characterize odor-active compounds like this compound. [, , ]
  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS): This advanced technique offers enhanced separation and sensitivity for analyzing complex samples. [] When combined with aroma extraction methods like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE), it allows for the detailed characterization and quantification of trace sulfur compounds like this compound in beverages like coffee. []
  • Spectrophotometry: This method can be used indirectly to assess the susceptibility of beer to lightstruck flavor by monitoring the decrease in riboflavin absorbance at 445 nm upon light exposure. [] The loss of riboflavin absorbance correlates with the formation of this compound and other lightstruck compounds. []

Q7: What is the environmental fate of this compound?

A7: Although there is limited specific research on the environmental fate of this compound, its structural similarity to other volatile organic sulfur compounds suggests it might undergo atmospheric oxidation by hydroxyl radicals (•OH). [] This reaction could lead to the formation of less odorous or less volatile byproducts, ultimately impacting its atmospheric lifetime and environmental persistence.

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